molecular formula C52H72N8O15 B1264595 Aeruginopeptin 228B

Aeruginopeptin 228B

Cat. No.: B1264595
M. Wt: 1049.2 g/mol
InChI Key: NPFMRWVLZMWWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aeruginopeptin 228B is a cyclic peptide cyanotoxin produced by cyanobacteria, notably Microcystis aeruginosa. It belongs to the cyanopeptolin class of compounds, characterized by their nonribosomal peptide synthetase (NRPS)-derived structures and protease inhibitory activity . Its molecular formula is C₅₂H₇₂N₈O₁₅, with a molecular weight of 1048.5117 Da . Structurally, it features a cyclic depsipeptide backbone with variable side chains, including methylated and hydroxylated residues, which contribute to its bioactivity and stability . This compound has been identified in toxic algal blooms, particularly in Lake Kasumigaura (Japan) and Campania (Italy), where it co-occurs with microcystins and other cyanotoxins .

Properties

Molecular Formula

C52H72N8O15

Molecular Weight

1049.2 g/mol

IUPAC Name

N-[5-benzyl-8-butan-2-yl-21-hydroxy-15-[(4-hydroxycyclohex-2-en-1-yl)methyl]-2-(1-hydroxyethyl)-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide

InChI

InChI=1S/C52H72N8O15/c1-6-27(2)42-52(74)75-29(4)43(58-45(67)35(20-22-40(53)65)54-48(70)39(64)26-32-14-18-34(63)19-15-32)49(71)56-37(24-31-12-16-33(62)17-13-31)46(68)55-36-21-23-41(66)60(50(36)72)44(28(3)61)51(73)59(5)38(47(69)57-42)25-30-10-8-7-9-11-30/h7-12,14-16,18-19,27-29,31,33,35-39,41-44,61-64,66H,6,13,17,20-26H2,1-5H3,(H2,53,65)(H,54,70)(H,55,68)(H,56,71)(H,57,69)(H,58,67)

InChI Key

NPFMRWVLZMWWHA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)O)O)CC4CCC(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Aeruginopeptin 228B shares structural homology with other cyanopeptolins and aeruginopeptins. Key comparisons include:

Compound Molecular Formula Molecular Weight (Da) Key Structural Features Biological Activity
This compound C₅₂H₇₂N₈O₁₅ 1048.5117 Cyclic depsipeptide, methylated residues Protease inhibition, cytotoxicity
Aeruginopeptin 228A C₅₂H₆₈N₈O₁₅ 1044.4804 Lacks four hydrogens vs. 228B; chlorinated? Similar to 228B
Aeruginopeptin 95B C₅₆H₇₉N₉O₁₇ 1149.5594 Larger side chain, additional methyl groups Enhanced bioactivity
Cyanopeptolin 954 C₅₄H₇₆N₈O₁₅ 1076.543 Chlorinated variant Thrombin inhibition
Micropeptin MP-88B Undisclosed ~950–1050 Linear peptide with sulfated residues Serine protease inhibition

Key Observations :

  • Aeruginopeptin 228A vs. 228B: The difference of four hydrogens (C₅₂H₆₈N₈O₁₅ vs. C₅₂H₇₂N₈O₁₅) suggests a structural variation, likely in methylation or hydroxylation patterns . Both are derived from the same biosynthetic gene cluster (AM773671) in Microcystis PCC 9812 .
  • Cyanopeptolin 954: Chlorination distinguishes it from aeruginopeptins, enhancing its affinity for thrombin inhibition .

Functional and Ecological Roles

  • Protease Inhibition: this compound inhibits trypsin and plasmin, similar to cyanopeptolin 954 (thrombin inhibition) and micropeptins (elastase inhibition) .
  • Toxicity : Co-occurs with microcystins (e.g., MC-LW, MC-FR) in toxic blooms, but its standalone cytotoxicity is less characterized compared to microcystins .
  • Ecological Distribution: Found in Microcystis-dominant blooms in Italy and Japan, whereas cyanopeptolin 954 is prevalent in chlorinated blooms in Lake Kawaguchi .

Detection and Analytical Data

LC-MS profiles differentiate aeruginopeptins from analogs:

  • This compound: [M + H]+ ion at m/z 1049.5, with fragments at m/z 621.34 ([M + H − H₂O]+) and m/z 603.3 ([M + H − 2H₂O]+) .
  • Aeruginopeptin 228A: Distinct fragmentation due to reduced hydrogen content, confirmed via HRMS .

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing Aeruginopeptin 228B's structural identity?

  • Methodological Answer: this compound requires multi-dimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, COSY, HSQC) to resolve its peptide backbone and side-chain configurations. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Purity must be validated via HPLC with UV/Vis or diode-array detection, using C18 reverse-phase columns and acetonitrile/water gradients. For novel derivatives, comparative analysis with known cyanopeptolins (e.g., micropeptin S70-A) is critical .

Q. How is this compound synthesized, and what are the critical reaction steps?

  • Methodological Answer: Synthesis involves solid-phase peptide synthesis (SPPS) for the cyclic depsipeptide core, followed by post-translational modifications (e.g., chlorination, hydroxylation). A key challenge is the desilylation of intermediate 228b(±), which proceeds slowly under TBAF conditions at 80°C compared to its analogues. Optimizing reaction time and temperature (e.g., 48–72 hours at 80°C) is crucial to avoid side reactions .

Q. What natural sources produce this compound, and how does its occurrence compare to related compounds?

  • Methodological Answer: this compound is isolated from Microcystis strains, notably PCC 9812 (United States). It co-occurs with aeruginopeptin 228-A and chlorinated cyanopeptolins (e.g., cyanopeptolin 954d). Strain-specific biosynthetic gene clusters (BGCs) explain structural variations; phylogenetic analysis of adenylation domains can predict substrate specificity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing epimerization risks?

  • Methodological Answer: Use microwave-assisted SPPS to reduce coupling times and minimize racemization. For desilylation (e.g., 228b(±)), substitute TBAF with milder agents like HF-pyridine to improve regioselectivity. Monitor reaction progress via 1H^1H NMR for real-time detection of epimerization. Parallel synthesis of truncated analogues (e.g., linear precursors) aids in identifying stability bottlenecks .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., protease concentration, pH). Standardize bioactivity assays using recombinant enzymes (e.g., trypsin, thrombin) and include positive controls (e.g., leupeptin). Perform dose-response curves (IC50_{50}) in triplicate and validate via isothermal titration calorimetry (ITC) to confirm binding kinetics. Cross-reference with structurally similar cyanopeptolins (e.g., micropeptin NIES103) to identify structure-activity relationships (SARs) .

Q. How can computational modeling predict this compound’s interaction with serine proteases?

  • Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) with protease crystal structures (PDB IDs: 1S0Q, 2AJ9) to map binding pockets. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational stability over 100-ns trajectories. Validate predictions via alanine scanning mutagenesis of key residues (e.g., Arg/Lys in the protease active site) .

Q. What experimental controls are critical for validating this compound’s protease inhibition specificity?

  • Methodological Answer: Include negative controls:
  • Enzyme-negative: Substrate + buffer (baseline activity).
  • Inhibitor-negative: Enzyme + DMSO (solvent control).
  • Off-target enzymes: Test against elastase or chymotrypsin to rule out cross-reactivity.
    Quantify inhibition via fluorogenic substrates (e.g., Z-GGR-AMC for trypsin) and normalize to vehicle-treated samples .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

  • Methodological Answer: Variability often stems from impurities in synthetic batches. Implement orthogonal purification: HPLC followed by preparative TLC or countercurrent chromatography. Characterize each batch via 1H^1H NMR (≥95% purity) and LC-MS. Use a centralized reference standard (e.g., NIST-certified) for cross-study calibration .

Q. What statistical approaches validate the ecological significance of this compound in microbial competition?

  • Methodological Answer: Conduct co-culture assays with Microcystis PCC 9812 and competing algae (e.g., Chlamydomonas). Measure growth inhibition via OD680_{680} and LC-MS quantification of this compound. Apply mixed-effects models to account for environmental variables (pH, light). Reproducibility requires ≥3 biological replicates and metadata sharing (e.g., NCBI BioProject) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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